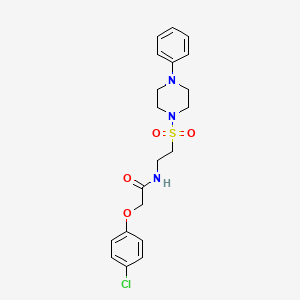

2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

描述

属性

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c21-17-6-8-19(9-7-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELWQBZYKGJBCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the chlorination of phenol to produce 4-chlorophenol, which is then reacted with ethyl acetate to form 2-(4-chlorophenoxy)acetic acid. This intermediate is further reacted with 4-phenylpiperazine and sulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

化学反应分析

2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including its role as a receptor antagonist or enzyme inhibitor.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety may bind to serotonin or dopamine receptors, modulating their activity. The sulfonyl group can interact with enzyme active sites, inhibiting their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Observations :

- Piperazine vs. Piperidine : The 4-phenylpiperazine group in the target compound may enhance receptor selectivity compared to acetylpiperidine derivatives (e.g., compound 30 ) .

- Sulfonyl vs. Aminoethyl: Substituting sulfonylethyl with dimethylaminoethyl () simplifies the structure but may reduce metabolic stability .

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition

- Compounds 25, 26, and 27 () inhibit 17β-HSD, an enzyme involved in steroid hormone metabolism.

Antimicrobial Activity

- Thiazolidinone derivatives () with 4-chloro-3-methylphenoxy groups exhibit antibacterial and antifungal properties. The sulfonyl group in the target compound could similarly influence microbial target interactions .

Neurological Targets

Physicochemical Properties

Implications :

- The target compound’s higher molecular weight and LogP may reduce aqueous solubility but improve lipid membrane permeability.

生物活性

2-(4-chlorophenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic compound that belongs to the class of aryloxyacetamides. Its unique molecular structure, featuring a chlorinated phenoxy group, an acetamide functional group, and a piperazine moiety, suggests potential interactions with various biological targets, leading to diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with neurotransmitter receptors.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 437.9 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that derivatives of similar structures can possess potent antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the piperazine moiety may enhance its interaction with bacterial receptors, contributing to its antimicrobial effects .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The sulfonyl group in the compound is believed to play a crucial role in its ability to inhibit cancer cell proliferation. For example, assays conducted on human prostate cancer cells (PC-3) revealed that this compound could induce apoptosis and significantly reduce cell viability . The mechanism appears to involve modulation of specific receptor pathways linked to cell survival and death.

The mechanism of action for this compound involves multiple pathways:

- Receptor Interaction : The piperazine moiety is likely to interact with serotonin and dopamine receptors , modulating neurotransmitter activity which can influence mood and behavior.

- Enzyme Inhibition : The sulfonyl group may inhibit enzyme activity by binding to active sites, thus affecting metabolic pathways relevant to both microbial growth and cancer cell survival .

- Chemical Reactivity : The compound can undergo various chemical reactions such as oxidation and substitution, which may enhance its biological activity or lead to the formation of more potent derivatives .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

常见问题

Advanced Research Question

- Target Identification : Perform radioligand binding assays (e.g., for serotonin 5-HT or dopamine D receptors) using -labeled antagonists .

- Functional Assays : Use cAMP accumulation assays in HEK293 cells transfected with target receptors to evaluate agonist/antagonist activity .

- In Vivo Models : Test anxiolytic or antipsychotic effects in rodent behavioral assays (e.g., elevated plus maze, prepulse inhibition) with dose ranges of 1–50 mg/kg .

- Data Triangulation : Combine results with molecular docking (AutoDock Vina) to correlate activity with structural features like the sulfonyl-piperazine interaction .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Advanced Research Question

- Modifications : Synthesize analogs with (a) substituted phenyl groups on the piperazine ring, (b) varying sulfonyl linkers, or (c) alternative acetamide substituents .

- Screening : Test analogs against a panel of 50+ GPCRs and kinases (Eurofins Cerep Panels) to identify off-target effects .

- Computational Modeling : Use Schrödinger’s Glide for docking simulations to prioritize analogs with predicted higher binding affinity .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and receptor binding (IC determination) .

- Batch Validation : Re-test activity using independently synthesized batches with HPLC-confirmed purity .

- Orthogonal Methods : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .

What methodologies are suitable for evaluating the compound’s pharmacokinetic properties?

Advanced Research Question

- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid using shake-flask method .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS to calculate intrinsic clearance .

- Blood-Brain Barrier Penetration : Use in vitro MDCK-MDR1 cell monolayers to assess permeability (P) and efflux ratios .

How can the compound’s mechanism of action be elucidated at the molecular level?

Advanced Research Question

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the structure to crosslink with target proteins, followed by SDS-PAGE and MS identification .

- Cryo-EM : Resolve ligand-bound receptor structures at <3 Å resolution to visualize binding pockets .

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., MAPK/ERK) .

What crystallographic techniques are applicable for determining the compound’s 3D conformation?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water) and solve the structure using SHELX software. Key parameters: space group P2/c, Z = 4, R-factor < 0.05 .

- Hydrogen Bond Analysis : Identify critical interactions (e.g., sulfonyl oxygen with backbone NH of a receptor) using Mercury CSD .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Advanced Research Question

- Side Reactions : Optimize stoichiometry (1:1.05 molar ratio for sulfonylation) and use slow addition of reagents to control exotherms .

- Purification : Replace flash chromatography with recrystallization (ethanol/ethyl acetate) for cost-effective scale-up .

- Yield Improvement : Employ flow chemistry for amide coupling (residence time: 30 min, 50°C) to achieve >85% yield .

How can in vitro and in vivo toxicity profiles be systematically evaluated?

Advanced Research Question

- Genotoxicity : Conduct Ames test (TA98 and TA100 strains) and micronucleus assay in human lymphocytes .

- Cardiotoxicity : Screen for hERG channel inhibition using patch-clamp electrophysiology (IC > 10 μM desired) .

- Acute Toxicity : Follow OECD 423 guidelines (oral administration in rats, 14-day observation) to determine LD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。